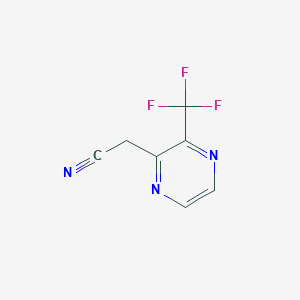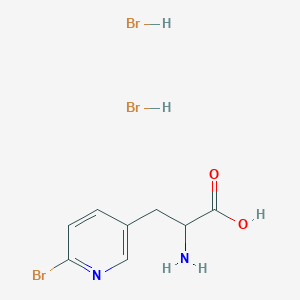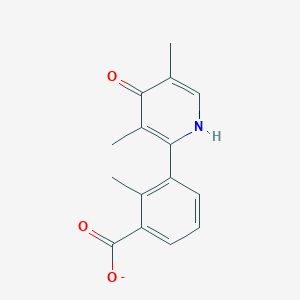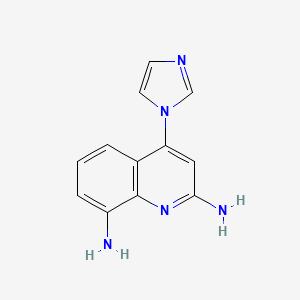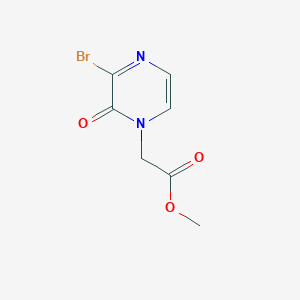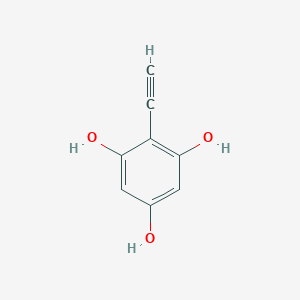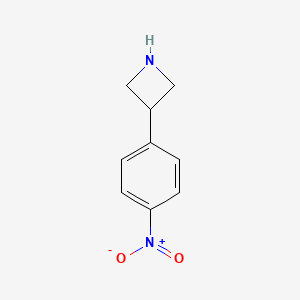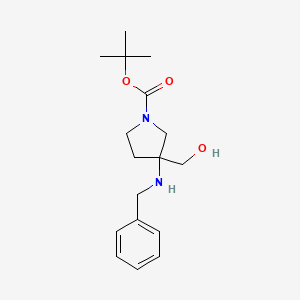
tert-Butyl 3-(benzylamino)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(benzylamino)-3-(hydroxymethyl)pyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidines. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of functional groups such as benzylamino and hydroxymethyl makes this compound a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(benzylamino)-3-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.
Introduction of Benzylamino Group: The benzylamino group is introduced via nucleophilic substitution reactions.
Hydroxymethylation: The hydroxymethyl group is added through hydroxymethylation reactions, often using formaldehyde or other hydroxymethylating agents.
tert-Butyl Protection: The final step involves the protection of the carboxyl group with a tert-butyl group using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The benzylamino group can be reduced to primary amines.
Substitution: The benzylamino group can participate in substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Can act as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural features.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Diagnostic Agents: Used in the synthesis of diagnostic agents for imaging and detection.
Industry
Material Science: Used in the synthesis of polymers and advanced materials.
Agrochemicals: Intermediate in the production of agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(benzylamino)-3-(hydroxymethyl)pyrrolidine-1-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups allows it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with its targets.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
- Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate
Uniqueness
The unique combination of benzylamino and hydroxymethyl groups in tert-Butyl 3-(benzylamino)-3-(hydroxymethyl)pyrrolidine-1-carboxylate provides distinct reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C17H26N2O3 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
tert-butyl 3-(benzylamino)-3-(hydroxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O3/c1-16(2,3)22-15(21)19-10-9-17(12-19,13-20)18-11-14-7-5-4-6-8-14/h4-8,18,20H,9-13H2,1-3H3 |
Clave InChI |
OAHYMYQOTGIOLY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)(CO)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




